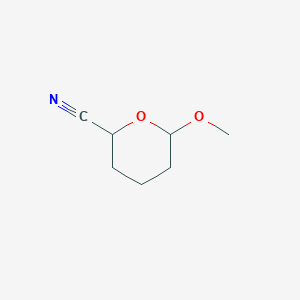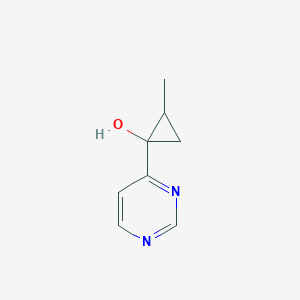
6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound containing a triazine ring with a thioxo group and a cyclopentyl substituent. Compounds of this class are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might involve the reaction of cyclopentanone with thiosemicarbazide, followed by cyclization in the presence of an acid or base catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the triazine ring.
Wissenschaftliche Forschungsanwendungen
6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one and its derivatives are of interest in several research areas:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for their potential as therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one depends on its specific biological target. It may interact with enzymes or receptors, inhibiting or modulating their activity. The thioxo group and triazine ring are key structural features that contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Cyclopentyl-3-thioxo-1,2,4-triazine: Lacks the dihydro component.
3-Thioxo-1,2,4-triazine derivatives: Various substitutions on the triazine ring.
Uniqueness
6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is unique due to the presence of both the cyclopentyl group and the thioxo group, which may confer distinct chemical and biological properties compared to other triazine derivatives.
Eigenschaften
Molekularformel |
C8H11N3OS |
|---|---|
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
6-cyclopentyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H11N3OS/c12-7-6(5-3-1-2-4-5)10-11-8(13)9-7/h5H,1-4H2,(H2,9,11,12,13) |
InChI-Schlüssel |
KJDIICUPWKWNQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=NNC(=S)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)


![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)







